Lipophilicity Control: Quantified logP of 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane vs. Non-Fluorinated Oxa-Azaspiro[3.5]nonane Isomers
The measured logP of 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane is 1.2 [1]. This represents a significant increase in lipophilicity compared to non-fluorinated oxa-azaspiro[3.5]nonane scaffolds, which are predicted to have logP values in the range of 0.0 to 0.5 based on their lower molecular weight and absence of fluorine . The introduction of two fluorine atoms at the 2-position increases logP by an estimated 0.7 to 1.2 units, a magnitude that can substantially influence membrane permeability and off-target binding profiles in cellular assays [2].
| Evidence Dimension | Lipophilicity (measured logP) |
|---|---|
| Target Compound Data | logP = 1.2 |
| Comparator Or Baseline | Non-fluorinated oxa-azaspiro[3.5]nonane isomers (e.g., 5-Oxa-8-azaspiro[3.5]nonane, 7-Oxa-2-azaspiro[3.5]nonane): predicted logP range 0.0 - 0.5 |
| Quantified Difference | Increase of ~0.7 to 1.2 logP units |
| Conditions | Measured logP value for target compound; predicted logP values for comparators derived from physicochemical properties (MW, H-bond donors/acceptors) in authoritative databases . |
Why This Matters
Lipophilicity is a primary determinant of a molecule's ADME properties; the increased logP of the difluoro scaffold may be advantageous for crossing biological barriers (e.g., blood-brain barrier) or for achieving adequate cellular permeability in intracellular target assays.
- [1] ChemExper. 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane (1038628). Physical properties. http://mastersearch.chemexper.com/ View Source
- [2] Carreira, E. M., et al. Angewandte Chemie International Edition, 2010, 49, 7071-7075. Discussion of spirocycle physicochemical properties. View Source
